

# Technical Guide: Physical and Chemical Characteristics of Boc-D-Sec(Mob)-OH

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## Compound of Interest

Compound Name: Boc-D-Sec(Mob)-OH

Cat. No.: B15250566

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## Introduction

**Boc-D-Sec(Mob)-OH**, with the full chemical name N- $\alpha$ -(tert-Butoxycarbonyl)-Se-(4-methoxybenzyl)-D-selenocysteine, is a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of the non-proteinogenic amino acid selenocysteine into peptides can confer unique biochemical and therapeutic properties, including enhanced catalytic activity in redox enzymes and improved pharmacological profiles. This technical guide provides an in-depth overview of the physical and chemical characteristics of **Boc-D-Sec(Mob)-OH**, detailed experimental protocols for its use, and a visual representation of its application in peptide synthesis.

## Core Physical and Chemical Data

The physical and chemical properties of **Boc-D-Sec(Mob)-OH** are essential for its proper handling, storage, and application in peptide synthesis. While the D-enantiomer is specified, many physical properties are identical to its more commonly cited L-enantiomer, Boc-L-Sec(Mob)-OH.

Property	Value	Source
Chemical Formula	C16H23NO5Se	[1][2]
Molecular Weight	388.3 g/mol	[1][2]
CAS Number	959415-39-5 (for L-enantiomer)	[1][2][3][4]
Appearance	White to off-white powder	Inferred from similar compounds
Solubility	Soluble in Dimethylformamide (DMF)	Inferred from similar compounds
Melting Point	Not available in cited literature	
Storage Temperature	2-8°C	[3]

## Experimental Protocols

The primary application of **Boc-D-Sec(Mob)-OH** is in Boc-SPPS. The following is a generalized, yet detailed, protocol for the incorporation of a Boc-protected amino acid, such as **Boc-D-Sec(Mob)-OH**, into a peptide chain on a solid support.

### Protocol: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the key steps in a single coupling cycle of Boc-SPPS.

#### 1. Resin Preparation:

- Swell the desired resin (e.g., Merrifield resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.
- Wash the resin multiple times with DMF to prepare for the first amino acid coupling.

#### 2. First Amino Acid Coupling (if starting the synthesis):

- Dissolve the first Boc-protected amino acid in DCM/DMF.

- Activate the carboxylic acid group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).
- Add the activated amino acid to the resin and agitate for a predetermined time (typically 1-2 hours) to ensure complete coupling.
- Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

### 3. N $\alpha$ -Boc Deprotection:

- Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to remove the Boc protecting group from the N-terminus.[5] This step is usually performed for 15-30 minutes.
- The TFA treatment generates a protonated N-terminus.
- Wash the resin with DCM to remove residual TFA.

### 4. Neutralization:

- Neutralize the protonated N-terminus by washing the resin with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM or DMF (typically 5-10% v/v).[6]
- Wash the resin thoroughly with DMF to remove the amine salt and excess base.

### 5. Coupling of the Next Amino Acid (**Boc-D-Sec(Mob)-OH**):

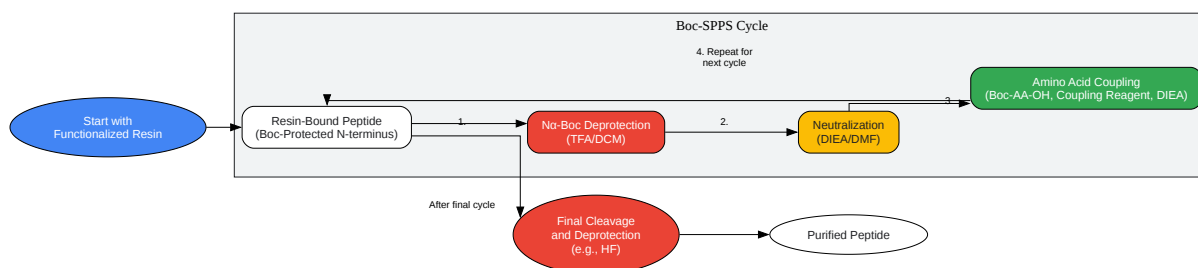
- Dissolve **Boc-D-Sec(Mob)-OH** and a coupling reagent (e.g., HBTU, HATU) in DMF.
- Add a tertiary base like DIEA to the solution to activate the amino acid.
- Add the activated **Boc-D-Sec(Mob)-OH** solution to the resin and agitate until the coupling reaction is complete, as monitored by a colorimetric test (e.g., ninhydrin test).
- Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

### 6. Repetition and Cleavage:

- Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
- Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Mob group on selenocysteine) are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

## Visualizing the Workflow

The following diagram illustrates the cyclical nature of the Boc-SPPS protocol.



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Caption: A diagram illustrating the key steps in a single cycle of Boc solid-phase peptide synthesis.

This technical guide provides a foundational understanding of the physical characteristics and synthetic application of **Boc-D-Sec(Mob)-OH** for professionals in the field of peptide chemistry and drug development. The provided data and protocols are intended to support the successful incorporation of this valuable amino acid into novel peptide-based therapeutics and research tools.

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## References

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